molecular formula C12H14O6 B15188972 4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-15-3

4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B15188972
CAS No.: 81008-15-3
M. Wt: 254.24 g/mol
InChI Key: DWCUPLBOAABBJH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and malonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation. Common reagents used in these reactions include sodium hydroxide, acetic anhydride, and hydrogen peroxide. The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 4-Hydroxy-3,5-dimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylacetic acid

Uniqueness

4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

81008-15-3

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C12H14O6/c1-17-8-3-7(4-9(5-8)18-2)10(13)6-11(14)12(15)16/h3-5,11,14H,6H2,1-2H3,(H,15,16)

InChI Key

DWCUPLBOAABBJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CC(C(=O)O)O)OC

Origin of Product

United States

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